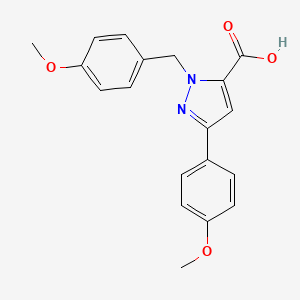
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields the desired product with high efficiency . Another method includes the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction, which involves the aminomethylation of the compound, is a common reaction that it undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include α-aminoamidines, bis-benzylidene cyclohexanones, and primary amines. The reactions typically occur under mild conditions, often in the presence of alcohols such as methanol .
Major Products Formed
The major products formed from these reactions include derivatives of 5,6,7,8-tetrahydroquinazoline, which can be further functionalized for various applications .
科学的研究の応用
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, its inhibition of β-glucosidase suggests a mechanism for its potential antidiabetic effects .
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline: This compound shares a similar structure but has an amino group at the 2-position.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound contains a spirocyclic system and exhibits different biological activities.
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes in Mycobacterium tuberculosis and its potential antidiabetic properties set it apart from other similar compounds .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3,5,6,8-tetrahydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h4H,1-3H2,(H,9,10,12) |
InChIキー |
MAEUQISMSXLAKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


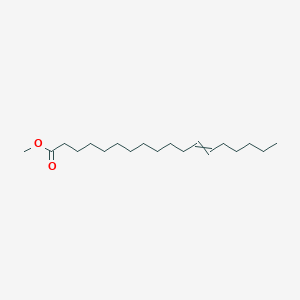
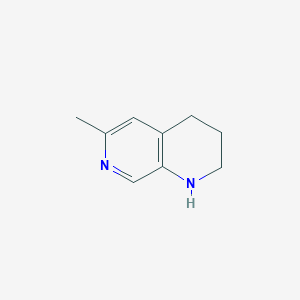
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
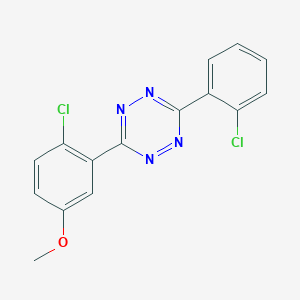

![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{2-[4-(trifluoromethyl)phenyl]diazenyl}methanone N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14864876.png)
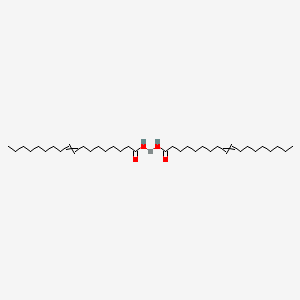

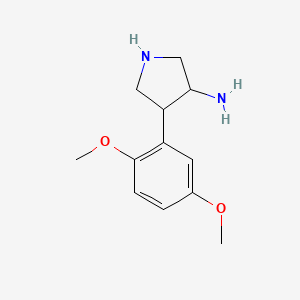
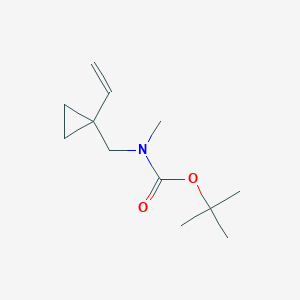
![(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B14864917.png)
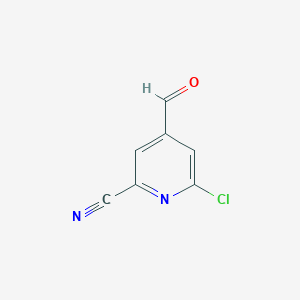
![3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14864931.png)
